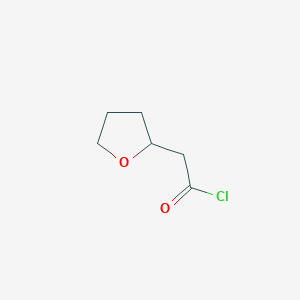

2-(Oxolan-2-yl)acetyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

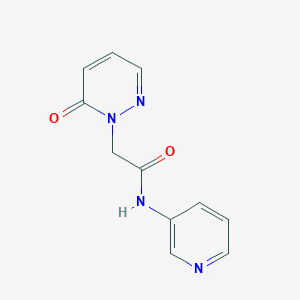

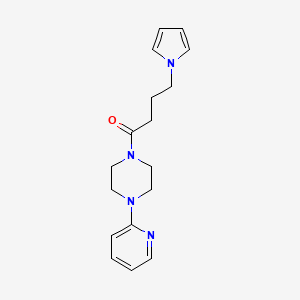

2-(Oxolan-2-yl)acetyl chloride is a useful research compound. Its molecular formula is C6H9ClO2 and its molecular weight is 148.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Phosphonic Acid Derivatives

2-(Oxolan-2-yl)acetyl chloride is used in the synthesis of phosphonic acid derivatives. For example, acetyl chloride facilitates the three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite, leading to the formation of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This process is crucial for the synthesis of phosphonopeptide with a P-N bond, highlighting its significance in organophosphorus chemistry (Yuan, Chen, & Wang, 1991).

Acylation of Heterocycles

In the field of heterocyclic chemistry, acetyl chloride shows effectiveness in the acylation of azaindoles at the C-3 position, yielding products under conditions involving an excess of AlCl3 in CH2Cl2 followed by the addition of acyl chloride. This procedure highlights the versatility of acetyl chloride in facilitating selective functionalization of heterocyclic compounds (Zhang et al., 2002).

C-H Bond Functionalization

The compound also plays a role in directing groups for palladium-catalyzed C-H bond functionalization reactions. O-Acetyl oximes, derived from acetyl chloride, serve as effective directing groups for these reactions. The products of C-H functionalization can be transformed into ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, showcasing the compound's utility in complex organic synthesis and functional group modification (Neufeldt & Sanford, 2010).

Green Chemistry Applications

Furthermore, acetyl chloride is implicated in green chemistry applications, such as the catalyzed protection of carbonyls under solvent-free conditions. This exemplifies the move towards more environmentally friendly and sustainable chemical synthesis methods (Duan, Gu, & Deng, 2006).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with the cholinergic system, specifically acetylcholine receptors .

Mode of Action

These compounds typically prevent the release of acetylcholine from the presynaptic end of the neuron .

Biochemical Pathways

Compounds with similar structures have been known to influence the cholinergic system .

Result of Action

Based on its potential interaction with the cholinergic system, it might influence neurotransmission .

Propriétés

IUPAC Name |

2-(oxolan-2-yl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOAAQUHILXVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2724473.png)

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2724475.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2724476.png)

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724479.png)

![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)